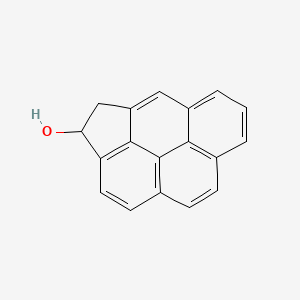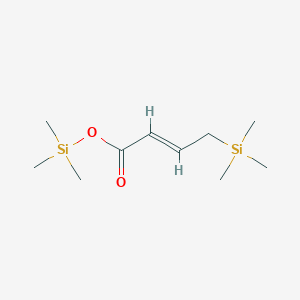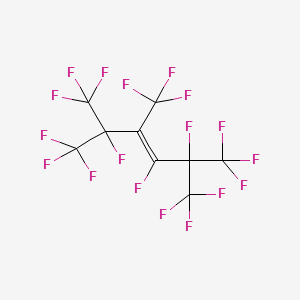![molecular formula C18H25N B13804829 Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-: is an organic compound with the molecular formula C16H21N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[2-(trans-4-propylcyclohexyl)ethyl] group. This compound is known for its applications in liquid crystal technology and other advanced material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with benzonitrile and trans-4-propylcyclohexyl ethyl bromide.
Reaction Conditions: The reaction typically involves a nucleophilic substitution reaction where the bromide group is replaced by the nitrile group. This reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to enhance the reaction rate and selectivity.
Purification Techniques: Advanced purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a building block for drug development.
Industry:
- Widely used in the production of liquid crystal materials for electronic displays.
- Utilized in the manufacture of advanced polymers and materials with specific optical properties.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with various molecular targets depending on its application. In liquid crystal technology, it aligns with electric fields to modulate light transmission.
- In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]-
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]-
Comparison:
- Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]- has a longer alkyl chain, which may influence its liquid crystal properties and alignment behavior.
- Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]- has a shorter alkyl chain, potentially affecting its solubility and interaction with other molecules.
Uniqueness:
- Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it suitable for various applications in liquid crystal technology and material science.
Propiedades
Fórmula molecular |
C18H25N |
|---|---|
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
4-[2-(4-propylcyclohexyl)ethyl]benzonitrile |
InChI |
InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3 |
Clave InChI |
DAUXIZYWZXMLAF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


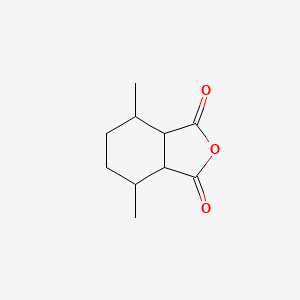
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
![2-(2-Hydroxyphenyl)-4-phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13804761.png)
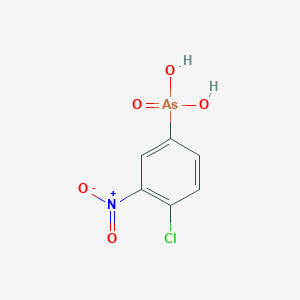
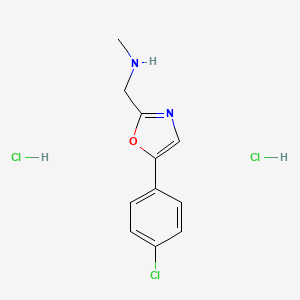
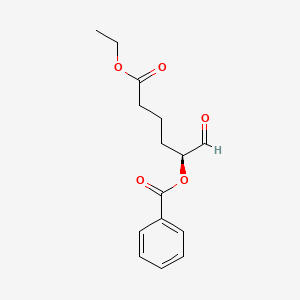
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
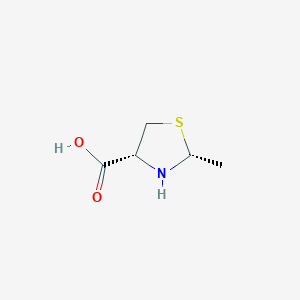
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
